1-cyclohexylbut-2-en-1-ol
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Overview
Description
1-Cyclohexylbut-2-en-1-ol is an organic compound with the molecular formula C₁₀H₁₈O. It is characterized by a cyclohexyl group attached to a butenol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexylbut-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with crotonaldehyde, followed by hydrolysis. This method typically requires anhydrous conditions and a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as distillation and purification to isolate the compound from by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexylbut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexylbut-2-en-1-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to cyclohexylbutanol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, sulfonyl chlorides.
Major Products Formed:
Oxidation: Cyclohexylbut-2-en-1-one.
Reduction: Cyclohexylbutanol.
Substitution: Various substituted cyclohexylbut-2-en-1-ol derivatives.
Scientific Research Applications
1-Cyclohexylbut-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic uses, such as drug development and pharmacological studies.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-cyclohexylbut-2-en-1-ol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Cyclohexanol: A similar compound with a hydroxyl group attached to a cyclohexane ring.
Cyclohexylmethanol: Another related compound with a hydroxyl group attached to a cyclohexylmethyl group.
Uniqueness: 1-Cyclohexylbut-2-en-1-ol is unique due to its butenol chain, which provides distinct chemical properties and reactivity compared to other cyclohexyl derivatives. This uniqueness makes it valuable for specific applications where other compounds may not be suitable .
Properties
Molecular Formula |
C10H18O |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-cyclohexylbut-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-2-6-10(11)9-7-4-3-5-8-9/h2,6,9-11H,3-5,7-8H2,1H3 |
InChI Key |
WZIIBXRIIUAFOT-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C1CCCCC1)O |
Origin of Product |
United States |
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